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Abstract

(+/-)-Enterolactone-13c3 is the isotopically labeled form of (+/-)-Enterolactone, a mammalian
lignan derived from the metabolism of plant lignans by gut microbiota. Due to its structural
similarity to endogenous estrogens, enterolactone exhibits a range of biological activities,
including weak estrogenic and anti-estrogenic effects, and has garnered significant interest for
its potential therapeutic properties, particularly in the context of hormone-dependent cancers.
The 13C3 labeled variant serves as an essential internal standard for accurate quantification in
complex biological matrices using mass spectrometry-based methods. This guide provides a
comprehensive overview of the chemical properties, synthesis, and biological activity of (+/-)-
Enterolactone, with a focus on its use as a research tool. Detailed experimental protocols and
gquantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties

(+/-)-Enterolactone-13c3 is a stable, isotopically labeled compound used for the quantification
of enterolactone. The physical and chemical properties of the unlabeled compound, (+/-)-
Enterolactone, are well-characterized and are summarized in the table below.
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Property Value
Chemical Formula C18H1804
Molecular Weight 298.3 g/mol

(3R,4R)-3,4-bis((3-
IUPAC Name hydroxyphenyl)methyl)dihydrofuran-2(3H)-one

(for one enantiomer)

CAS Number 78473-71-9 (for the racemic mixture)
Appearance Solid
Solubility Soluble in DMSO and ethanol

Synthesis of (+/-)-Enterolactone

The synthesis of (+/-)-Enterolactone has been achieved through various routes. One common
approach involves a multi-step process starting from readily available precursors.

Example Synthetic Protocol

A racemic synthesis of enterolactone can be achieved through a tandem conjugate addition
reaction. While various specific reagents and conditions have been reported, a general
workflow is outlined below. The synthesis of the 13C3 labeled analog follows a similar pathway,
incorporating 13C labeled precursors at the appropriate step.

Workflow for Racemic Synthesis of Enterolactone:
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Caption: General workflow for the racemic synthesis of Enterolactone.
Detailed Steps (lllustrative):

» Conjugate Addition: A suitable butenolide is reacted with an organocuprate reagent,
prepared from a protected 3-hydroxybenzyl halide (e.g., 3-methoxybenzyl bromide), to form
an enolate intermediate.

» Alkylation: The enolate is then trapped by alkylation with a second molecule of the protected
3-hydroxybenzyl halide. This step establishes the two chiral centers.

o Deprotection: The protecting groups on the phenolic hydroxyls (e.g., methyl ethers) are
removed, typically using a demethylating agent like boron tribromide, to yield (+/-)-
Enterolactone.
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 Purification: The final product is purified using standard techniques such as column
chromatography.

Biological Activity and Mechanism of Action

(+/-)-Enterolactone exhibits a range of biological activities, with its anti-proliferative effects on
cancer cells being a primary area of research.

Anti-proliferative Activity

Enterolactone has been shown to inhibit the proliferation of various cancer cell lines. The half-
maximal inhibitory concentration (IC50) values vary depending on the cell line and
experimental conditions.

Cell Line Cancer Type IC50 (pM) Exposure Time (h)
MDA-MB-231[1] Breast Cancer ~50-75 24,48, 72

LNCaP Prostate Cancer ~20-60 Not Specified

ES-2 Ovarian Cancer Not Specified Not Specified
PC-3[2] Prostate Cancer =20 Not Specified

Mechanism of Action: Inhibition of IGF-1R Signaling

One of the key mechanisms underlying the anti-proliferative effects of enterolactone is the
inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[2][3] This
pathway is crucial for cell growth, proliferation, and survival.

Signaling Pathway of Enterolactone-mediated IGF-1R Inhibition:
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Caption: Enterolactone inhibits the IGF-1R signaling pathway.
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Enterolactone inhibits the IGF-1-induced tyrosine phosphorylation of the IGF-1R.[2] This initial
inhibitory step leads to the downstream suppression of the AKT and MAPK/ERK signaling
cascades.[2][3] Specifically, enterolactone has been shown to decrease the phosphorylation of
AKT, as well as its downstream targets p70S6K1 and glycogen synthase kinase-3 beta (GSK-
3B).[2][3] Furthermore, it inhibits the expression of Cyclin D1, a key regulator of the cell cycle.
[2][3] The culmination of these effects is a reduction in cancer cell proliferation and migration.[2]

[3]

Pharmacokinetics

Understanding the pharmacokinetic profile of enterolactone is crucial for interpreting in vitro
and in vivo studies. A study in healthy volunteers who ingested a single dose of
secoisolariciresinol diglucoside (a precursor to enterolactone) provided the following
pharmacokinetic parameters for enterolactone.

Parameter Value (Mean * SD)
Time to Max. Concentration (Tmax) 19.7 + 6.2 hours[4]

Max. Plasma Concentration (Cmax) 56 £ 30 nmol/L[5]
Elimination Half-life (t1/2) 12.6 + 5.6 hours[4]
Area Under the Curve (AUC) 1762 £ 1117 nmol/L-h[4]
Mean Residence Time (MRT) 35.8 + 10.6 hours[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of (+/-)-Enterolactone-
13c3 and its unlabeled counterpart in research.

Quantification of Enterolactone in Plasma using LC-
MS/MS with (+/-)-Enterolactone-13c3

This method is for the sensitive and accurate measurement of enterolactone in plasma
samples.[6]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2658726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658726/
https://pubmed.ncbi.nlm.nih.gov/19211828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658726/
https://pubmed.ncbi.nlm.nih.gov/19211828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658726/
https://pubmed.ncbi.nlm.nih.gov/19211828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658726/
https://pubmed.ncbi.nlm.nih.gov/19211828/
https://pubmed.ncbi.nlm.nih.gov/15795437/
https://academic.oup.com/jn/article/135/4/795/4663774
https://pubmed.ncbi.nlm.nih.gov/15795437/
https://pubmed.ncbi.nlm.nih.gov/15795437/
https://pubmed.ncbi.nlm.nih.gov/15795437/
https://www.benchchem.com/product/b15287541?utm_src=pdf-body
https://www.benchchem.com/product/b15287541?utm_src=pdf-body
https://www.benchchem.com/product/b15287541?utm_src=pdf-body
https://www.ema.europa.eu/en/pharmacokinetic-studies-man-scientific-guideline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15287541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow:

Plasma Sample Collection

l

Addition of (+/-)-Enterolactone-13c3
(Internal Standard)

'

Enzymatic Hydrolysis
(B-glucuronidase/sulfatase)

'

Liquid-Liquid Extraction
(e.g., with diethyl ether)

:

Evaporation and Reconstitution

l

LC-MS/MS Analysis

l

Quantification

Click to download full resolution via product page

Caption: Workflow for the quantification of enterolactone in plasma.

Protocol:
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Sample Preparation: To a plasma sample, add a known amount of (+/-)-Enterolactone-13c3
solution as an internal standard.

Enzymatic Hydrolysis: Incubate the sample with a mixture of 3-glucuronidase and sulfatase
to deconjugate the enterolactone metabolites.

Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether to
isolate the enterolactone and the internal standard.

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of
nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system
coupled to a tandem mass spectrometer. Use a suitable C18 column for separation. The
mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to
detect the specific parent-to-daughter ion transitions for both enterolactone and (+/-)-
Enterolactone-13c3.

Quantification: Construct a calibration curve using known concentrations of unlabeled
enterolactone and a fixed concentration of the internal standard. Calculate the concentration
of enterolactone in the plasma samples by comparing the peak area ratio of the analyte to
the internal standard against the calibration curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess the effect of a compound on cell viability
and proliferation.[1][7][8][9]

Protocol:

o Cell Seeding: Seed cells (e.g., MDA-MB-231 or PC-3) in a 96-well plate at a predetermined
density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of (+/-)-Enterolactone for
the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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o MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

e Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSQO)
to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the log of the compound concentration to determine the 1C50
value.

Western Blot Analysis of IGF-1R Pathway
Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins in a
signaling pathway.[2]

Protocol:

¢ Cell Culture and Treatment: Culture cells (e.g., PC-3) to a suitable confluency. Serum-starve
the cells and then pre-treat with different concentrations of enterolactone for a specified time
before stimulating with IGF-1.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation
assay (RIPA) buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a protein
assay such as the bicinchoninic acid (BCA) assay.

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.
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e Immunoblotting:

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20 - TBST).

o Incubate the membrane with a primary antibody specific for the phosphorylated form of the
target protein (e.g., anti-phospho-IGF-1R, anti-phospho-AKT).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system and image the blot.

» Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed
with an antibody against the total protein (e.g., anti-IGF-1R, anti-AKT) to normalize for
protein loading.

Conclusion

(+/-)-Enterolactone-13c3 is an indispensable tool for the accurate quantification of
enterolactone in biological samples. The unlabeled compound, (+/-)-Enterolactone,
demonstrates significant biological activity, particularly in the inhibition of cancer cell
proliferation through the modulation of key signaling pathways such as the IGF-1R pathway.
The data and protocols presented in this guide are intended to provide researchers with the
necessary information to effectively utilize these compounds in their studies and to further
explore the therapeutic potential of enterolactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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